(6-Ethoxy-1,3-benzodioxol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Ethoxy-1,3-benzodioxol-5-yl)methanol is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.1999 g/mol This compound features a benzodioxole ring substituted with an ethoxy group and a methanol group, making it a derivative of benzodioxole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethoxy-1,3-benzodioxol-5-yl)methanol typically involves the reaction of 6-ethoxy-1,3-benzodioxole with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include formaldehyde, hydrochloric acid, and sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Ethoxy-1,3-benzodioxol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-ethoxy-1,3-benzodioxol-5-carboxylic acid.
Reduction: Formation of 6-ethoxy-1,3-benzodioxol-5-ylmethane.
Substitution: Formation of various substituted benzodioxole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (6-Ethoxy-1,3-benzodioxol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their pharmacological effects. Research focuses on their potential as anti-inflammatory, antioxidant, and neuroprotective agents .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for the production of pharmaceuticals, agrochemicals, and fragrances .
Wirkmechanismus
The mechanism of action of (6-Ethoxy-1,3-benzodioxol-5-yl)methanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity, inhibition of microbial growth, and induction of apoptosis in cancer cells. The compound’s structure allows it to interact with various biological macromolecules, leading to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Methoxy-1,3-benzodioxol-5-yl)methanol: Similar structure with a methoxy group instead of an ethoxy group.
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Contains a nitro group and an ethanol group.
6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one: Contains a benzodioxole ring with additional functional groups
Uniqueness
(6-Ethoxy-1,3-benzodioxol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Eigenschaften
Molekularformel |
C10H12O4 |
---|---|
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
(6-ethoxy-1,3-benzodioxol-5-yl)methanol |
InChI |
InChI=1S/C10H12O4/c1-2-12-8-4-10-9(13-6-14-10)3-7(8)5-11/h3-4,11H,2,5-6H2,1H3 |
InChI-Schlüssel |
WLQFPGHRNYNTAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1CO)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.